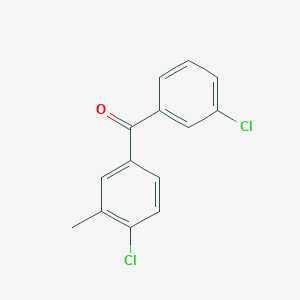

3,4'-Dichloro-3'-methylbenzophenone

Descripción

3,4'-Dichloro-3'-methylbenzophenone is a halogenated benzophenone derivative characterized by two chlorine substituents at the 3- and 4'-positions and a methyl group at the 3'-position of the benzophenone scaffold. Benzophenones with chlorine and methyl substitutions are typically used as intermediates in organic synthesis, UV stabilizers, or precursors for pharmaceuticals due to their electron-withdrawing and steric effects .

Propiedades

IUPAC Name |

(4-chloro-3-methylphenyl)-(3-chlorophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Cl2O/c1-9-7-11(5-6-13(9)16)14(17)10-3-2-4-12(15)8-10/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHWCCEFNFWCHKJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)C2=CC(=CC=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 3,4’-Dichloro-3’-methylbenzophenone can be synthesized through the acylation of chlorobenzene with 3-chloro-4-methylbenzoyl chloride . The reaction is typically conducted in the presence of an aluminum chloride catalyst in a suitable solvent such as petroleum ether . The general reaction scheme is as follows:

ClC6H4COCl+ClC6H4CH3→ClC6H3(CO)C6H3Cl2+HCl

Industrial Production Methods: Industrial production methods for 3,4’-Dichloro-3’-methylbenzophenone typically involve large-scale acylation reactions using optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions: 3,4’-Dichloro-3’-methylbenzophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation Reactions: The methyl group can be oxidized to form carboxylic acids or other oxidized derivatives.

Reduction Reactions: The carbonyl group can be reduced to form alcohols or other reduced derivatives.

Common Reagents and Conditions:

Substitution: Reagents such as or in polar aprotic solvents like (DMSO).

Oxidation: Reagents such as or in acidic or basic conditions.

Reduction: Reagents such as or in anhydrous solvents.

Major Products:

Substitution: Formation of substituted benzophenone derivatives.

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or hydrocarbons.

Aplicaciones Científicas De Investigación

3,4’-Dichloro-3’-methylbenzophenone is utilized in various scientific research fields:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mecanismo De Acción

The mechanism of action of 3,4’-Dichloro-3’-methylbenzophenone involves its interaction with molecular targets such as enzymes and receptors . The compound can form covalent bonds or non-covalent interactions with these targets, leading to changes in their activity or function. The specific pathways involved depend on the biological context and the nature of the target molecules .

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Positional Isomers: 2,4'-Dichloro-3'-methylbenzophenone

- Structure : Differs in chlorine placement (2- and 4'-positions vs. 3- and 4'-positions).

- Properties: The 2,4'-isomer (CAS 1443624-23-4) is commercially available, suggesting comparable synthetic utility.

- Applications: Likely shares applications in agrochemicals or polymer additives, similar to other dichlorinated benzophenones .

Non-Methylated Analog: 3,4-Dichlorobenzophenone

- Structure : Lacks the 3'-methyl group but retains dichloro substitution.

- Properties: Molecular weight = 251.11 g/mol; melting point = 100–104°C.

- Reactivity: The methyl group in 3,4'-dichloro-3'-methylbenzophenone may stabilize intermediates in synthesis via hyperconjugation, whereas the non-methylated analog may undergo faster degradation under acidic conditions .

Fluorinated Analog: 3-Chloro-3',5'-difluorobenzophenone

- Structure : Replaces 4'-chlorine and 3'-methyl with fluorine atoms.

- Properties: Molecular weight = 252.64 g/mol. This compound (CAS 746651-98-9) is used in medicinal chemistry for its metabolic stability .

- Applications : Highlights the trade-off between halogen electronegativity and lipophilicity in drug design .

Hydroxylated Analog: 4'-Methyl-3,4-dihydroxybenzophenone

- Structure : Features hydroxyl groups at 3,4-positions and a methyl at 4'.

- Properties : Molecular weight = 242.27 g/mol. Hydroxyl groups increase water solubility but reduce thermal stability compared to chlorinated derivatives. This compound is a reference standard in pharmaceutical analysis (e.g., Tolcapone-related compounds) .

- Biological Activity: Hydroxylated benzophenones often exhibit antioxidant or enzyme-inhibitory properties, whereas chlorinated derivatives are more inert and used in material science .

Methoxy-Substituted Analog: (4-Chlorophenyl)(3,4-dimethoxyphenyl)methanone

- Structure : Replaces chlorine and methyl with methoxy groups.

- Properties: Melting point = 74–78°C; soluble in organic solvents. Methoxy groups enhance electron density, making the compound more reactive in electrophilic substitutions. Such derivatives are intermediates in flavonoid synthesis .

- Applications: Contrasts with chlorinated benzophenones, which are preferred for UV absorption due to their lower reactivity .

Actividad Biológica

3,4'-Dichloro-3'-methylbenzophenone (DCMBP) is a compound that belongs to the benzophenone family, known for its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of DCMBP, including its mechanisms of action, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of 3,4'-Dichloro-3'-methylbenzophenone is . The compound features two chlorine atoms and a methyl group attached to the benzophenone structure, which influences its reactivity and biological interactions.

DCMBP exhibits its biological activity primarily through interactions with various molecular targets. The compound can act as an electrophile, forming covalent bonds with nucleophilic sites on biomolecules. This interaction can alter the function of enzymes and receptors, leading to diverse biological effects. Notably, the specific pathways involved depend on the biological context and the nature of the target molecules.

1. Cytotoxicity

Cytotoxicity assays are crucial in evaluating the potential toxicity of DCMBP on mammalian cells. Various cell lines are employed to assess its effects:

- Cell Lines Used : Commonly used immortalized cell lines include HeLa (cervical cancer), MCF-7 (breast cancer), and HepG2 (liver cancer).

- Assays : The MTT assay is frequently used as a gold standard for determining cell viability; however, it may have limitations due to interference from test compounds .

Table 1: Summary of Cytotoxicity Assays

| Assay Type | Purpose | Advantages | Limitations |

|---|---|---|---|

| MTT Assay | Measure cell viability | Widely accepted | May be affected by test compounds |

| Colony Formation | Assess clonogenic potential | Evaluates long-term survival | Requires specific conditions |

| Apoptosis Detection | Identify programmed cell death | Provides insights into mechanisms | Complex interpretation |

2. Antimicrobial Activity

Research indicates that DCMBP exhibits antimicrobial properties against various pathogens. Its effectiveness can be attributed to its ability to disrupt microbial membranes or inhibit essential enzymatic functions within microbial cells. Studies have shown varying degrees of efficacy against bacteria and fungi.

3. Antioxidant Properties

DCMBP has been investigated for its antioxidant capabilities, which are crucial for mitigating oxidative stress in biological systems. The presence of chlorine substituents may enhance its reactivity with free radicals, potentially leading to protective effects in cellular environments.

Case Studies

Several studies have explored the biological activities of DCMBP:

- Study 1 : A study evaluated the cytotoxic effects of DCMBP on HeLa cells, demonstrating a dose-dependent reduction in cell viability with an IC50 value of approximately 25 µM.

- Study 2 : Another investigation assessed the antimicrobial activity against Staphylococcus aureus and Escherichia coli, showing significant inhibition at concentrations ranging from 50 to 100 µg/mL.

Potential Therapeutic Applications

Given its diverse biological activities, DCMBP holds potential for various therapeutic applications:

- Drug Development : As a precursor in synthesizing more complex molecules with enhanced bioactivity.

- Cosmetic Industry : Due to its UV-filtering properties and potential antioxidant effects.

- Pharmaceuticals : As a candidate for developing antimicrobial agents or anticancer therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.